molecular formula C21H20O11 B12438518 2-(3,4-Dihydroxyphenyl)-5-hydroxy-4-oxo-4H-chromen-7-yl-D-glucopyranoside

2-(3,4-Dihydroxyphenyl)-5-hydroxy-4-oxo-4H-chromen-7-yl-D-glucopyranoside

Cat. No.: B12438518
M. Wt: 448.4 g/mol
InChI Key: PEFNSGRTCBGNAN-MKJMBMEGSA-N
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Description

2-(3,4-Dihydroxyphenyl)-5-hydroxy-4-oxo-4H-chromen-7-yl-D-glucopyranoside is a complex organic compound that belongs to the class of flavonoid glycosides. This compound is known for its potential biological activities, including antioxidant, anti-inflammatory, and anti-cancer properties. It is commonly found in various plants and is often studied for its potential therapeutic applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3,4-Dihydroxyphenyl)-5-hydroxy-4-oxo-4H-chromen-7-yl-D-glucopyranoside typically involves the glycosylation of a flavonoid aglycone with a sugar moiety. One common method involves the use of a glycosyl donor, such as a glucopyranosyl bromide, in the presence of a Lewis acid catalyst like silver carbonate. The reaction is carried out in an anhydrous solvent, such as dichloromethane, under reflux conditions .

Industrial Production Methods

Industrial production of this compound may involve the extraction and purification from natural sources, such as plant materials. The process typically includes solvent extraction, followed by chromatographic techniques to isolate and purify the desired compound. Advanced methods like high-performance liquid chromatography (HPLC) are often employed to achieve high purity levels .

Chemical Reactions Analysis

Types of Reactions

2-(3,4-Dihydroxyphenyl)-5-hydroxy-4-oxo-4H-chromen-7-yl-D-glucopyranoside undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-(3,4-Dihydroxyphenyl)-5-hydroxy-4-oxo-4H-chromen-7-yl-D-glucopyranoside has a wide range of scientific research applications:

    Chemistry: Used as a model compound for studying glycosylation reactions and flavonoid chemistry.

    Biology: Investigated for its role in modulating cellular processes and signaling pathways.

    Medicine: Explored for its potential therapeutic effects, including anti-inflammatory, antioxidant, and anti-cancer activities.

    Industry: Utilized in the development of nutraceuticals and functional foods.

Mechanism of Action

The mechanism of action of 2-(3,4-Dihydroxyphenyl)-5-hydroxy-4-oxo-4H-chromen-7-yl-D-glucopyranoside involves its interaction with various molecular targets and pathways:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(3,4-Dihydroxyphenyl)-5-hydroxy-4-oxo-4H-chromen-7-yl-D-glucopyranoside is unique due to its specific glycosylation pattern, which may enhance its solubility and bioavailability compared to other flavonoids. Its distinct molecular structure also allows for unique interactions with biological targets, potentially leading to different therapeutic effects .

Properties

Molecular Formula

C21H20O11

Molecular Weight

448.4 g/mol

IUPAC Name

2-(3,4-dihydroxyphenyl)-5-hydroxy-7-[(3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxychromen-4-one

InChI

InChI=1S/C21H20O11/c22-7-16-18(27)19(28)20(29)21(32-16)30-9-4-12(25)17-13(26)6-14(31-15(17)5-9)8-1-2-10(23)11(24)3-8/h1-6,16,18-25,27-29H,7H2/t16-,18-,19+,20-,21?/m1/s1

InChI Key

PEFNSGRTCBGNAN-MKJMBMEGSA-N

Isomeric SMILES

C1=CC(=C(C=C1C2=CC(=O)C3=C(C=C(C=C3O2)OC4[C@@H]([C@H]([C@@H]([C@H](O4)CO)O)O)O)O)O)O

Canonical SMILES

C1=CC(=C(C=C1C2=CC(=O)C3=C(C=C(C=C3O2)OC4C(C(C(C(O4)CO)O)O)O)O)O)O

Origin of Product

United States

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